![molecular formula C15H16N2O4 B2366875 Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate CAS No. 1421482-70-3](/img/structure/B2366875.png)
Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is synthesized through a multi-step process, and its mechanism of action involves interactions with various biological targets.
Scientific Research Applications
Crystal Engineering and Phase Transition
Research on Methyl 2-(carbazol-9-yl)benzoate, a compound with a complex crystalline structure, demonstrates the potential of methyl benzoate derivatives in crystal engineering. The study by Johnstone et al. (2010) explores how pressure can induce a phase transition in a high-Z' structure, suggesting applications in materials science and crystallography (Johnstone et al., 2010).
Biological Activity and Antineoplastic Agents
The synthesis and biological evaluation of certain methyl and ethyl benzoate derivatives have revealed potential antineoplastic and antifilarial activities. For instance, Ram et al. (1992) discuss the antineoplastic potential of methyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, indicating the relevance of methyl benzoate compounds in developing new therapeutic agents (Ram et al., 1992).
Hydrogen-Bonded Supramolecular Structures
Studies on hydrogen bonding and supramolecular structures, such as those conducted by Portilla et al. (2007), showcase how derivatives of methyl benzoate contribute to the understanding of molecular assembly and the design of complex molecular architectures (Portilla et al., 2007).
Chalcogen Bond Influences on Molecular Conformation
The conformational analysis of carbonyl thiocarbamate species, as explored by Channar et al. (2020), highlights the significance of intramolecular interactions in determining the structural properties of organic compounds. Such studies provide insights into the design and synthesis of new materials and bioactive molecules (Channar et al., 2020).
Electropolymerization and Material Science Applications
The synthesis and characterization of compounds for electropolymerization, as demonstrated by Ates et al. (2015), illustrate the utility of methyl benzoate derivatives in developing new materials with potential applications in electronics, sensing, and energy storage (Ates et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar isoxazole structure have been found to exhibit a wide range of biological activities .
Mode of Action
Isoxazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Isoxazole derivatives have been found to impact a variety of biological pathways, contributing to their diverse range of biological activities .
Result of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
methyl 4-[2-(3-methyl-1,2-oxazol-5-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-9-13(21-17-10)7-8-16-14(18)11-3-5-12(6-4-11)15(19)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDRLQBJWBSDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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